molecular formula C7H10N2 B082492 2-Ethyl-5-methylpyrazine CAS No. 13360-64-0

2-Ethyl-5-methylpyrazine

Cat. No.: B082492
CAS No.: 13360-64-0
M. Wt: 122.17 g/mol
InChI Key: OXCKCFJIKRGXMM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpyrazine is an organic compound belonging to the class of pyrazines. It is characterized by a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at position 5. This compound is known for its distinct aroma, often described as nutty, roasted, and grassy. It is commonly found in various food products, including coffee, chocolate, and roasted nuts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyrazine can be synthesized through several chemical routes. One common method involves the alkylation of dimethyl-2,5-pyrazine. Another approach is the reaction of L-threonine with ascorbic acid under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactions and catalysts to ensure efficient synthesis. The reaction conditions typically include temperatures around 200°C and specific reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-methylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties. Its presence in various food products and its role in flavor chemistry make it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-ethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKCFJIKRGXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065422
Record name Pyrazine, 2-ethyl-5-methyl-
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a nutty, roasted, grassy odour
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.970
Record name 2-Ethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13360-64-0, 36731-41-6
Record name 2-Ethyl-5-methylpyrazine
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Record name 2-Ethyl-5-methylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5(or6)-methylpyrazine
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Record name Pyrazine, 2-ethyl-5-methyl-
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Record name Pyrazine, 2-ethyl-5-methyl-
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Record name 2-ethyl-5-methylpyrazine
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Record name 2-ETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Ethyl-5-methylpyrazine, 9CI, 8CI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Ethyl-5-methylpyrazine in food science?

A: this compound is a key aroma compound that contributes significantly to the desirable roasted, nutty flavor profile of many foods. Its presence in trace amounts can greatly enhance the sensory appeal of products like roasted nuts, coffee, and cooked meat. [, , , , ]

Q2: How does the concentration of this compound affect sensory perception?

A: Even at extremely low concentrations, this compound possesses a low odor threshold, meaning humans can detect its presence at very small quantities. This makes it a potent flavoring agent. [, , , ]

Q3: How does the drying process influence the aroma profile of foods, particularly the levels of this compound?

A: Studies on shrimp [] and tea [] have shown that different drying methods significantly affect the aroma profile of the final product. For instance, microwave vacuum drying of shrimp led to a higher concentration of this compound compared to other drying methods, contributing to a more desirable flavor. In tencha tea, the traditional tencha-ro drying method produced a higher concentration of this compound, resulting in a stronger seaweed-like aroma.

Q4: Can the addition of specific ingredients during food processing enhance the formation of this compound?

A: Yes, research indicates that the addition of certain ingredients can influence the formation of this compound. For example, adding a red wine pomace seasoning to barbecued beef patties was found to enhance the formation of various pyrazines, including this compound, thereby enhancing the roasted flavor. [, ]

Q5: What are the primary pathways for the formation of this compound in food?

A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. This reaction is responsible for the development of desirable flavors and aromas in cooked foods. [, , , ]

Q6: What role do amino acids play in the formation of this compound?

A: Studies using isotope-labeled glutamine revealed that the amide nitrogen atom of the amino acid plays a significant role in pyrazine formation. [] Further research on walnut oil indicates a strong correlation between the presence of specific amino acids like isoleucine and arginine and the formation of this compound. []

Q7: Can the pH level during food processing influence the formation of this compound?

A: Yes, pH plays a crucial role. Studies have shown that alkaline conditions generally favor the formation of pyrazines, including this compound. []

Q8: What are some natural sources where this compound is found?

A: this compound is naturally present in various foods, including: * Roasted coffee beans: It contributes to the characteristic aroma of roasted coffee. [, ] * Sesame seed oil: It is one of the key aroma compounds in sesame oil. [] * Peanuts: Roasting peanuts enhances the formation of this compound, contributing to their roasted nutty flavor. [] * Dong Ding Oolong Tea: This tea variety from Taiwan is known for its prominent caramel aroma, with this compound playing a key role. [] * Fermented soybean paste (Doenjang): This traditional Korean condiment owes part of its complex flavor profile to the presence of this compound. [] * Tartary Buckwheat Tea: This tea variety possesses a distinct malty aroma, with this compound identified as one of its key contributors. [] * Wax gourd beverage: This traditional beverage derives its unique flavor profile in part from the presence of this compound. [] * Boletus auripes Pk. mushroom: This edible mushroom contains a diverse array of volatile compounds, including this compound. [] * Lactobacillus acidophilus culture medium: The volatile oil extracted from the liquid medium used to cultivate this probiotic bacteria contains this compound, suggesting a potential source for its production. []

Q9: Does this compound have any potential applications beyond the food industry?

A: While primarily recognized for its flavoring properties, research suggests potential applications in other fields. For example, its presence in the volatile profile of the Streptomyces setonii WY228 bacterium has shown promising antifungal activity against the sweet potato black spot disease. []

Q10: What are some future research directions for this compound?

A:
* Flavor enhancement: Investigating how different processing techniques and ingredient combinations can be optimized to maximize this compound formation in various food products. * Biotechnological applications: Exploring the antifungal properties of this compound further and investigating its potential use in developing bio-based fungicides. * Structure-activity relationship studies: Understanding how structural modifications to the this compound molecule can influence its aroma properties, potentially leading to the development of novel flavoring agents. []

Q11: Are there any safety concerns regarding the use of this compound in food?

A: While generally recognized as safe for consumption in the trace amounts found naturally in food, further research is needed to determine any potential long-term effects of consuming large quantities of this compound. []

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